molecular formula C12H11IN2O2 B12895256 Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester CAS No. 829666-48-0

Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester

Cat. No.: B12895256
CAS No.: 829666-48-0
M. Wt: 342.13 g/mol
InChI Key: KIOJHMVZICLYIU-UHFFFAOYSA-N
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Description

6-Iodoquinolin-7-yl dimethylcarbamate is a chemical compound with the molecular formula C12H11IN2O2 and a molecular weight of 342.13 g/mol . It is an amine derivative and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoquinolin-7-yl dimethylcarbamate typically involves the iodination of quinoline derivatives followed by carbamate formation. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and carbamate formation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Iodoquinolin-7-yl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

6-Iodoquinolin-7-yl dimethylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Iodoquinolin-7-yl dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with DNA, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodoquinolin-7-yl dimethylcarbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its iodine atom and carbamate group make it a versatile intermediate for further chemical modifications .

Properties

CAS No.

829666-48-0

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

(6-iodoquinolin-7-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C12H11IN2O2/c1-15(2)12(16)17-11-7-10-8(6-9(11)13)4-3-5-14-10/h3-7H,1-2H3

InChI Key

KIOJHMVZICLYIU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=C(C=C2C=CC=NC2=C1)I

Origin of Product

United States

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